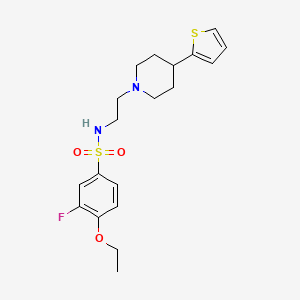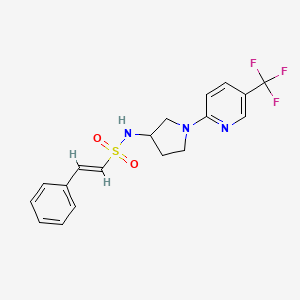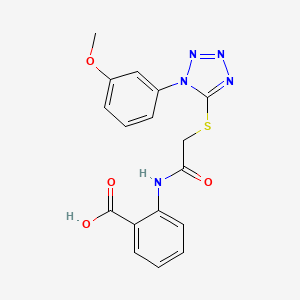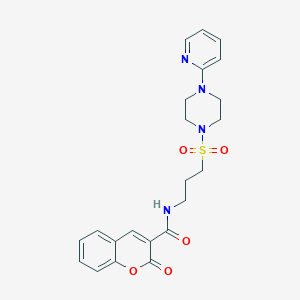
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a bromo-substituted propynyl group attached to an isoindole dione core. It is used in various fields of scientific research due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3-bromo-2-propynyl bromide with phthalimide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, potassium carbonate, and catalysts such as palladium on carbon. Solvents like DMF, ethanol, and dichloromethane are frequently used. Reaction conditions vary depending on the desired transformation but often involve heating and stirring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoindole dione, while cyclization reactions can produce various heterocyclic compounds .
科学研究应用
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The bromo-propynyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The isoindole dione core can interact with proteins and DNA, affecting their function and stability .
相似化合物的比较
Similar Compounds
- 3-Bromo-2-propynyl palmitate
- Propargyl bromide
- 1-(3-Bromo-2-propynyl)piperidine
Uniqueness
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a bromo-propynyl group and an isoindole dione core. This structure imparts distinct reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-(3-bromoprop-2-ynyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBFOSRHYIGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)

![4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2760829.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2760832.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)





![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B2760847.png)
